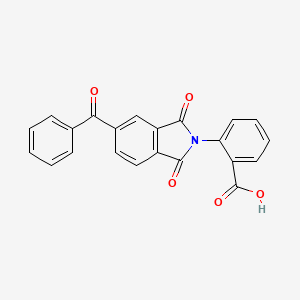
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, also known as BIDIBA, is a synthetic compound that has shown promising results in scientific research.
Mécanisme D'action
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid also exhibits antioxidant activity, reducing oxidative stress and protecting cells from damage. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is its versatility in laboratory experiments. It can be easily synthesized and modified to create analogs with improved activity. However, one limitation is that 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is relatively unstable and can degrade over time, which can affect its activity and reproducibility in experiments.
Orientations Futures
There are several future directions for the study of 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. One area of interest is the development of 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid analogs with improved activity and stability. Another area is the investigation of 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid and its effects on various signaling pathways and cellular processes.
Méthodes De Synthèse
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with phthalic anhydride and benzoyl chloride. The resulting intermediate is then treated with sodium hydroxide, followed by acidification to yield 2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid.
Applications De Recherche Scientifique
2-(5-benzoyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
2-(5-benzoyl-1,3-dioxoisoindol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO5/c24-19(13-6-2-1-3-7-13)14-10-11-15-17(12-14)21(26)23(20(15)25)18-9-5-4-8-16(18)22(27)28/h1-12H,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCYBQILQINSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,3-dioxo-5-(phenylcarbonyl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B5187460.png)
![4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5187467.png)
![8-[3-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5187488.png)


![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)




![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
